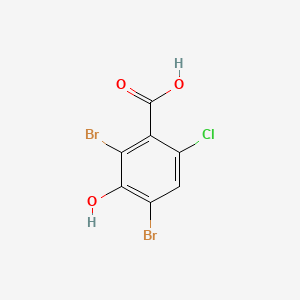
2',4-Dinitrobiphenyl-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4-Dinitrobiphenyl-2-carboxylic acid is an organic compound characterized by the presence of two nitro groups and a carboxylic acid group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4-Dinitrobiphenyl-2-carboxylic acid typically involves the nitration of biphenyl-2-carboxylic acid. This process is carried out by treating biphenyl-2-carboxylic acid with nitric acid at a controlled temperature of around 40°C
Industrial Production Methods: Industrial production of 2’,4-Dinitrobiphenyl-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The nitration reaction is carefully monitored to prevent over-nitration and to maintain the integrity of the biphenyl structure.
Analyse Chemischer Reaktionen
Types of Reactions: 2’,4-Dinitrobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: The major product is 2’,4-diaminobiphenyl-2-carboxylic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’,4-Dinitrobiphenyl-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various biphenyl derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2’,4-Dinitrobiphenyl-2-carboxylic acid and its derivatives involves interactions with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
4,4’-Dinitrobiphenyl-2-carboxylic acid: Another structural isomer with similar properties but different substitution patterns.
2,2’-Dinitrobiphenyl-4,4’-dicarboxylic acid: A compound with two carboxylic acid groups and two nitro groups, used in coordination chemistry.
Uniqueness: 2’,4-Dinitrobiphenyl-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo selective reduction and substitution reactions makes it a valuable compound in synthetic chemistry and research.
Eigenschaften
Molekularformel |
C13H8N2O6 |
|---|---|
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
5-nitro-2-(2-nitrophenyl)benzoic acid |
InChI |
InChI=1S/C13H8N2O6/c16-13(17)11-7-8(14(18)19)5-6-9(11)10-3-1-2-4-12(10)15(20)21/h1-7H,(H,16,17) |
InChI-Schlüssel |
BAXAMZOCXMJGQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)
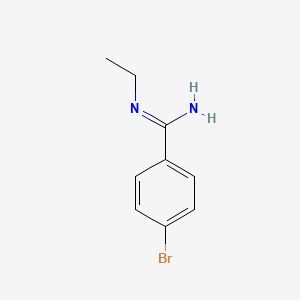
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12466935.png)
![[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12466938.png)
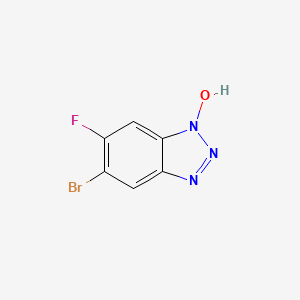
![2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile](/img/structure/B12466950.png)
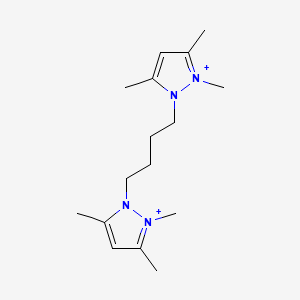
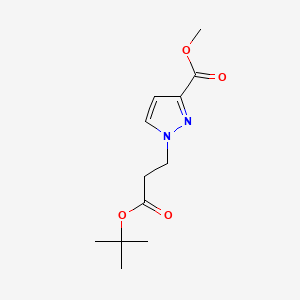
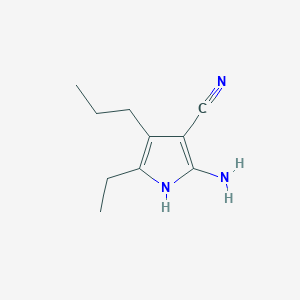
![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)
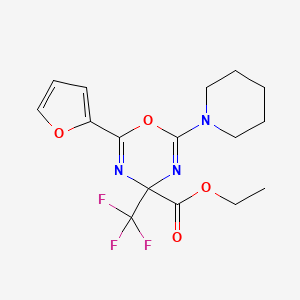
![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]alaninamide](/img/structure/B12467004.png)
